N-(1H-Benzo[d]imidazol-4-yl)formamide
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Description
“N-(1H-Benzo[d]imidazol-4-yl)formamide” is a compound that is used for pharmaceutical testing . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A variety of synthetic routes have been reported, including a one-pot, four-component synthesis .Chemical Reactions Analysis
Imidazole derivatives have been synthesized through various chemical reactions, including one-bond formed reactions and multi-component reactions . The specific chemical reactions involving “N-(1H-Benzo[d]imidazol-4-yl)formamide” are not detailed in the search results.Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs . A new series of imidazole derivatives has been designed and synthesized according to the structure of well-established V600EBRAF inhibitors . This suggests that “N-(1H-Benzo[d]imidazol-4-yl)formamide” and other imidazole derivatives may continue to play a significant role in the development of new pharmaceuticals.
properties
IUPAC Name |
N-(1H-benzimidazol-4-yl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-5-11-7-3-1-2-6-8(7)10-4-9-6/h1-5H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGITZGIQYPDWBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577195 |
Source
|
Record name | N-1H-Benzimidazol-4-ylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Benzo[d]imidazol-4-yl)formamide | |
CAS RN |
137654-47-8 |
Source
|
Record name | N-1H-Benzimidazol-4-ylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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